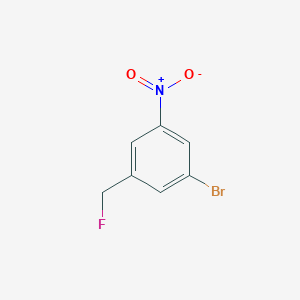
3-Bromo-5-nitrobenzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrobenzyl fluoride is an organic compound that features a benzene ring substituted with bromine, nitro, and fluorine groups
Preparation Methods
The synthesis of 3-Bromo-5-nitrobenzyl fluoride typically involves multi-step reactions. One common method includes the nitration of benzyl fluoride followed by bromination. The nitration process introduces the nitro group, while bromination adds the bromine atom to the benzene ring. These reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to scale up the synthesis process efficiently. Techniques such as Suzuki–Miyaura coupling can also be employed to introduce the fluorine atom into the benzene ring .
Chemical Reactions Analysis
3-Bromo-5-nitrobenzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or nitro group is replaced by other functional groups.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the benzyl fluoride can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-nitrobenzyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: The compound can be used to design and synthesize potential pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzyl fluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
3-Bromo-5-nitrobenzyl fluoride can be compared with other similar compounds such as:
3-Bromo-5-nitrobenzyl chloride: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and applications.
3-Bromo-5-nitrobenzyl bromide: Contains two bromine atoms, which can lead to different chemical behavior and uses.
3-Bromo-5-nitrobenzyl alcohol:
The uniqueness of this compound lies in its combination of bromine, nitro, and fluorine groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
1-bromo-3-(fluoromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2 |
InChI Key |
STZJGAGABSRWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


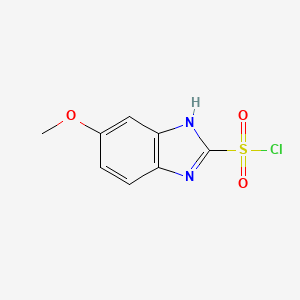
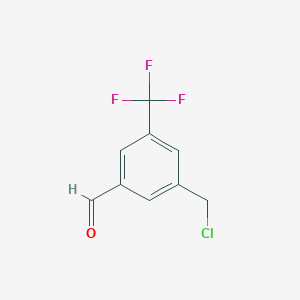
![Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate](/img/structure/B14860637.png)
![2-[(4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-(2-methylpropyl)-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B14860650.png)

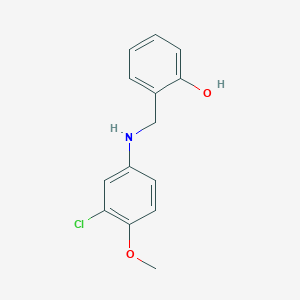
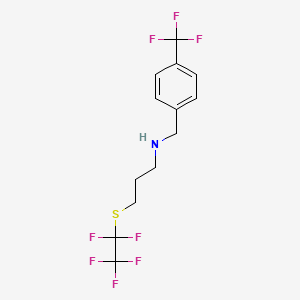
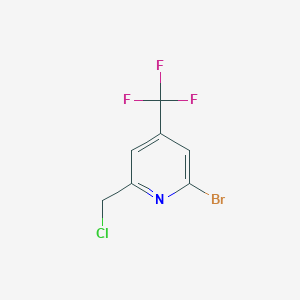
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B14860664.png)
![ethyl 4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoate](/img/structure/B14860670.png)
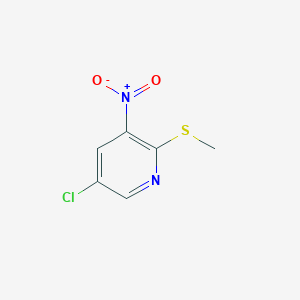
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol](/img/structure/B14860706.png)

![3-chloro-2-[(2R)-3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14860710.png)
